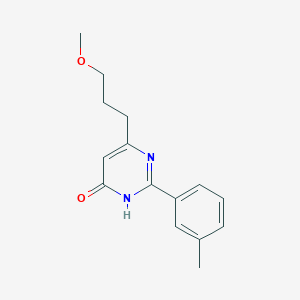![molecular formula C19H18F3N3O B7356272 2-[1-[1-[2-(trifluoromethyl)phenyl]ethylamino]ethyl]-3H-quinazolin-4-one](/img/structure/B7356272.png)
2-[1-[1-[2-(trifluoromethyl)phenyl]ethylamino]ethyl]-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[1-[2-(trifluoromethyl)phenyl]ethylamino]ethyl]-3H-quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Gefitinib and is a tyrosine kinase inhibitor that is widely used in cancer treatment.
Mécanisme D'action
Gefitinib exerts its therapeutic effects by inhibiting the activity of EGFR, which is a transmembrane receptor that is involved in the regulation of cell growth and differentiation. EGFR is overexpressed in many types of cancer cells, leading to the activation of various signaling pathways that promote cell proliferation and survival. By inhibiting the activity of EGFR, Gefitinib can block these signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Gefitinib has been shown to have several biochemical and physiological effects in scientific research. This compound can inhibit the activity of EGFR, leading to the inhibition of downstream signaling pathways that promote cancer cell growth and proliferation. Gefitinib can also induce apoptosis in cancer cells, leading to the regression of tumors. Additionally, Gefitinib has been found to have anti-angiogenic effects, which can prevent the formation of new blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
Gefitinib has several advantages for use in lab experiments. This compound is highly specific for EGFR, leading to minimal off-target effects. Additionally, Gefitinib has a well-defined mechanism of action, making it easier to study its effects on cancer cells. However, Gefitinib has some limitations for use in lab experiments. This compound can be difficult to synthesize and purify, leading to low yields and high costs. Additionally, Gefitinib can have variable effects on different types of cancer cells, making it difficult to predict its efficacy in different cancer types.
Orientations Futures
There are several future directions for research on Gefitinib. One potential direction is the development of new synthesis methods that can improve the yield and cost-effectiveness of this compound. Additionally, research can focus on identifying new targets for Gefitinib that can enhance its therapeutic efficacy. Finally, research can explore the use of Gefitinib in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve its therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 2-[1-[1-[2-(trifluoromethyl)phenyl]ethylamino]ethyl]-3H-quinazolin-4-one involves the reaction of 4-chloro-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-6-amine with 2-(2-aminoethylamino)ethanol in the presence of a base. This reaction results in the formation of Gefitinib, which is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
Gefitinib has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. This compound has been found to be effective in inhibiting the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. By inhibiting the activity of EGFR, Gefitinib can prevent the growth and proliferation of cancer cells, leading to the regression of tumors.
Propriétés
IUPAC Name |
2-[1-[1-[2-(trifluoromethyl)phenyl]ethylamino]ethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O/c1-11(13-7-3-5-9-15(13)19(20,21)22)23-12(2)17-24-16-10-6-4-8-14(16)18(26)25-17/h3-12,23H,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCHDDDORDXGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)NC(C)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,3-dimethyl-4,5,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3a-yl)-[3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7356191.png)
![9-Methyl-3-oxo-2,7,8,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),8,10,12,14-pentaene-6-carboxylic acid](/img/structure/B7356195.png)
![2-tert-butyl-N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,4-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide](/img/structure/B7356210.png)
![6-[2-(4-Methoxyphenyl)acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356215.png)
![6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356223.png)

![5-cyclopropyl-N-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7356246.png)
![methyl 3-(1H-indol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate](/img/structure/B7356255.png)

![(NE)-N-[(1-ethylbenzimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B7356262.png)
![6-[2-(2-Phenylethyl)pyrrolidin-1-yl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356268.png)
![6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one](/img/structure/B7356279.png)
![3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol](/img/structure/B7356282.png)
